molecular formula C29H46N2O3 B15178340 N-(1-Oxoisooctadecyl)-L-tryptophan CAS No. 93982-08-2

N-(1-Oxoisooctadecyl)-L-tryptophan

Cat. No.: B15178340
CAS No.: 93982-08-2
M. Wt: 470.7 g/mol
InChI Key: PFFAJLLBVWELQY-MHZLTWQESA-N
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Description

N-(1-Oxoisooctadecyl)-L-tryptophan is a synthetic derivative of the amino acid L-tryptophan, modified by the addition of an 18-carbon isooctadecyl ketone group. This modification enhances its lipophilicity, making it suitable for applications requiring interaction with lipid membranes or hydrophobic environments. The compound is supplied by specialized chemical distributors such as Chemos GmbH & Co. KG, which highlights its use in research and fine chemical production . Its structural complexity and tailored properties position it as a candidate for biomedical and materials science applications, particularly in self-assembled monolayers (SAMs) and biocompatible surfaces .

Properties

CAS No.

93982-08-2

Molecular Formula

C29H46N2O3

Molecular Weight

470.7 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(16-methylheptadecanoylamino)propanoic acid

InChI

InChI=1S/C29H46N2O3/c1-23(2)17-13-11-9-7-5-3-4-6-8-10-12-14-20-28(32)31-27(29(33)34)21-24-22-30-26-19-16-15-18-25(24)26/h15-16,18-19,22-23,27,30H,3-14,17,20-21H2,1-2H3,(H,31,32)(H,33,34)/t27-/m0/s1

InChI Key

PFFAJLLBVWELQY-MHZLTWQESA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxoisooctadecyl)-L-tryptophan typically involves the reaction of isooctadecanoic acid with L-tryptophan under specific conditions. The process may include the use of coupling agents to facilitate the formation of the amide bond between the carboxyl group of isooctadecanoic acid and the amino group of L-tryptophan. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxoisooctadecyl)-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Oxoisooctadecyl)-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Oxoisooctadecyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Acetyl-L-Tryptophan

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1218-34-4
  • Key Properties : Shorter acetyl group (2 carbons) substitution; hydrophilic compared to N-(1-Oxoisooctadecyl)-L-tryptophan.
  • Applications: Used as a pharmaceutical reference standard in amino acid injections (e.g., China Pharmacopoeia) due to its stability and biocompatibility .

N-[N-(1-Oxodecyl)-β-Alanyl]-L-Tryptophan Methyl Ester

  • Molecular Formula : C₂₅H₃₇N₃O₄
  • Molecular Weight : 443.58 g/mol
  • CAS Number : 15939-57-8
  • Key Properties : Features a 10-carbon oxodecyl chain and β-alanine linker; methyl ester group enhances solubility in organic solvents.

L-Tryptophan, N-[N-(1-Oxodecyl)-L-Alanyl]-Methyl Ester

  • Molecular Formula : C₂₅H₃₇N₃O₄
  • Molecular Weight : 443.58 g/mol
  • CAS Number : 55728-17-1
  • Key Properties : Structural isomer of the β-alanyl variant; stereochemistry may influence biological activity.
  • Applications : Investigated for ionization energy profiles, relevant to photochemical studies .

Comparative Analysis of Physicochemical Properties

Property This compound N-Acetyl-L-Tryptophan N-[N-(1-Oxodecyl)-β-Alanyl]-L-Tryptophan Methyl Ester
Chain Length 18-carbon isooctadecyl 2-carbon acetyl 10-carbon oxodecyl
Molecular Weight ~500 g/mol (estimated) 246.26 g/mol 443.58 g/mol
Lipophilicity High Low Moderate
Solubility Low in water High in water Moderate in organic solvents
Primary Applications SAMs, lipid interfaces Pharmaceuticals Analytical chemistry

Notes:

  • The extended 18-carbon chain in this compound confers superior membrane-binding capabilities compared to shorter-chain analogues, making it ideal for surface modifications like SAMs .
  • N-Acetyl-L-tryptophan’s hydrophilicity and regulatory approval underscore its role in clinical formulations, whereas longer-chain derivatives remain experimental .

Research and Industrial Relevance

  • SAMs and Surface Science: this compound’s structural rigidity and lipid compatibility enable stable monolayers for biomedical devices, contrasting with shorter-chain analogues used in less demanding environments .
  • Pharmaceuticals vs. Research : N-Acetyl-L-tryptophan dominates regulated medical applications, while oxodecyl and isooctadecyl derivatives are confined to exploratory research due to untested pharmacokinetics .

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